3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
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Overview
Description
3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a fluoro group, a methyl group, and a carboxamide group Additionally, it contains a pyrazole ring attached to the carboxamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole ring, followed by its attachment to the pyridine ring. The key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic conditions.
Attachment to Pyridine Ring: The pyrazole derivative is then coupled with a pyridine carboxylic acid derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro group on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving pyridine and pyrazole derivatives.
Materials Science: It can be incorporated into materials with specific electronic or optical properties for use in sensors or other devices.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide: can be compared with other pyridine and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the fluoro and methyl groups on the pyridine ring, along with the pyrazole moiety, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-3-9(12)10(13-4-7)11(17)15-8-5-14-16(2)6-8/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJERFOLJSKVCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CN(N=C2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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